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Niobium(V) ethoxide

Atomic Layer Deposition Surface Chemistry Metal Alkoxide Precursors

Niobium(V) ethoxide (Nb(OEt)5, CAS 3236-82-6) is a metalorganic compound classified as a group 5 metal alkoxide, typically formulated as a dimeric species Nb2(OC2H5)10. At ambient conditions, it exists as a colorless to pale yellow liquid with a density of approximately 1.258–1.268 g/mL, a melting point of 5–6 °C, and a boiling range of 140–142 °C at 0.1 mmHg.

Molecular Formula C10H30NbO5
Molecular Weight 323.25 g/mol
Cat. No. B8205230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium(V) ethoxide
Molecular FormulaC10H30NbO5
Molecular Weight323.25 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CCO.[Nb]
InChIInChI=1S/5C2H6O.Nb/c5*1-2-3;/h5*3H,2H2,1H3;
InChIKeyPNCDAXYMWHXGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niobium(V) Ethoxide: Technical Baseline and Procurement Context for High-Purity ALD and Sol-Gel Precursors


Niobium(V) ethoxide (Nb(OEt)5, CAS 3236-82-6) is a metalorganic compound classified as a group 5 metal alkoxide, typically formulated as a dimeric species Nb2(OC2H5)10 [1]. At ambient conditions, it exists as a colorless to pale yellow liquid with a density of approximately 1.258–1.268 g/mL, a melting point of 5–6 °C, and a boiling range of 140–142 °C at 0.1 mmHg [2]. The compound is characterized by high hydrolytic sensitivity—reacting rapidly with atmospheric moisture and protic solvents—and thermal decomposition initiating in the range of 325–350 °C . These properties underpin its primary industrial utility as a volatile precursor for atomic layer deposition (ALD), chemical vapor deposition (CVD), and sol-gel processing of niobium-containing oxide thin films [3]. From a procurement standpoint, commercial availability spans purity grades from 99.9% (metals basis) to 99.999% with controlled tantalum impurity levels (<500 ppm), reflecting the technical requirements of semiconductor, optoelectronic, and energy device manufacturing sectors .

Why Niobium(V) Ethoxide Cannot Be Interchanged with Generic Metal Alkoxides: The Case for Comparator-Based Selection


The selection of a metal alkoxide precursor for vapor-phase deposition or solution-based oxide synthesis cannot be reduced to a simple metal-content substitution. Niobium(V) ethoxide exhibits fundamentally distinct reactivity profiles, ligand-exchange kinetics, and thermal decomposition pathways compared to its closest structural and functional analogs—including tantalum(V) ethoxide (Ta(OEt)5), titanium(IV) isopropoxide (Ti(OiPr)4), and niobium(V) chloride (NbCl5) [1]. In ALD processes, Ta(OEt)5 and Nb(OEt)5 both release diethyl ether (C2H5)2O as the primary byproduct at 325 °C, whereas Ti(OEt)4 adsorbs on water-treated oxide surfaces with over 90% of ligands released during the water pulse rather than the metal pulse, indicating a fundamentally different surface reaction mechanism that precludes direct process interchange [2]. In sol-gel formulations, Nb(OEt)5 demonstrates significantly lower reactivity toward 2-methoxyethanol ligand exchange compared to Ti(OiPr)4 and Zr(OPr)4, yet higher susceptibility to gelation when modified with acetylacetone—a nuanced reactivity profile that directly impacts precursor shelf life, processing window, and final oxide phase purity [3]. Furthermore, substitution with halide-based alternatives such as NbCl5 introduces chloride contamination risks and eliminates the volatility required for ALD/CVD, as NbCl5 requires significantly higher temperatures for vapor transport and generates corrosive HCl byproducts that degrade deposition equipment [4]. The quantitative evidence presented in Section 3 establishes that procurement decisions based solely on metal content—without accounting for these ligand-specific and process-specific differentiation dimensions—will result in film stoichiometry deviations, altered electrical performance, or complete process incompatibility.

Niobium(V) Ethoxide: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


ALD Surface Reaction Mechanism: Nb(OEt)5 vs. Ta(OEt)5 vs. Ti(OEt)4 Ligand Release Pathway Divergence

In situ quadrupole mass spectrometry (QMS) analysis of ALD processes at 325 °C reveals that Nb(OEt)5 and Ta(OEt)5 share a common reaction pathway characterized by the alternate release of diethyl ether (C2H5)2O during the metal precursor pulse and C2H5OD during the D2O pulse [1]. In contrast, Ti(OEt)4 exhibits a fundamentally different mechanism: it adsorbs on water-treated TiO2 surfaces predominantly without immediate exchange reactions, and over 90% of ethoxide ligands are released during the subsequent water pulse rather than during the metal pulse [1]. Additionally, the onset temperature for thermal decomposition, where all three precursors begin to degrade before completing surface exchange reactions, is consistently observed at approximately 300 °C for Nb(OEt)5, Ta(OEt)5, and Ti(OEt)4, establishing a common upper process temperature limit but not a common reaction mechanism [1].

Atomic Layer Deposition Surface Chemistry Metal Alkoxide Precursors Reaction Mechanism

Sol-Gel Ligand Exchange Selectivity: Nb(OEt)5 vs. Ti(OiPr)4 and Zr(OPr)4 Reactivity with 2-Methoxyethanol

FTIR and 1H/13C FT NMR spectroscopic analysis of ligand exchange reactions with 2-methoxyethanol (moe) demonstrates that Nb(OEt)5 exhibits the lowest extent of ethoxide ligand substitution among the three metal alkoxides studied [1]. The number of interchanged alkoxy groups increased with excess moe and elevated reaction temperature for all precursors, but Nb(OEt)5 consistently showed the least effective exchange relative to Ti(OiPr)4 and Zr(OPr)4 [1]. Conversely, when reacted with acetylacetone (acac) as a chelating modifier, the heteroleptic Nb(OEt)4(acac) complex formed was monomeric with a symmetrically bound acac group, whereas zirconium and niobium modified precursors were respectively the least and most susceptible to gelation [1].

Sol-Gel Processing Ligand Exchange Kinetics Precursor Modification Multi-Component Oxide Synthesis

Thermal Decomposition Window for Vapor Deposition: Nb(OEt)5 vs. Halide and Alternative Alkoxide Precursors

The thermal decomposition of Nb(OEt)5 initiates in the range of 325–350 °C, as confirmed by QMS monitoring of increasing ethanol and ethane release during temperature-programmed decomposition [1]. This narrow decomposition window—combined with a boiling point of 140–142 °C at 0.1 mmHg—defines the viable substrate temperature range for ALD and CVD processes using this precursor . In comparison, niobium(V) chloride (NbCl5), an alternative niobium source, sublimes at approximately 125 °C but exhibits significantly lower volatility and requires elevated source temperatures (>200 °C) for sustained vapor delivery, while also generating corrosive HCl as a reaction byproduct that attacks deposition chamber components and introduces chloride contamination into the growing film [2]. Niobium(V) isopropoxide (Nb(OiPr)5), a heavier alkoxide analog, exhibits a higher boiling point (>200 °C at reduced pressure) and correspondingly higher decomposition temperature, limiting its utility for low-thermal-budget processes on temperature-sensitive substrates such as flexible polymers [3].

Atomic Layer Deposition Chemical Vapor Deposition Precursor Volatility Thermal Stability

Nb-Doped TiO2 Transparent Conductive Oxide Performance: Four-Order-of-Magnitude Resistivity Reduction via ALD Using Nb(OEt)5

Thermal ALD at 300 °C using a supercycle approach alternating Ti(OiPr)4 and Nb(OEt)5 pulses with water as the oxygen source produced Nb-doped TiO2 thin films with a resistivity reduction of four orders of magnitude (reaching 10^-3 Ω·cm) compared to undoped TiO2 films deposited under otherwise identical conditions [1]. Concurrently, optical transmission efficiency was enhanced by up to 15% relative to undoped TiO2 [1]. The close ionic radius match between Nb^5+ (0.64 Å) and Ti^4+ (0.605 Å) facilitates efficient substitutional doping with limited lattice defect generation, a structural prerequisite for achieving high carrier mobility without compromising optical transparency [2].

Transparent Conductive Oxides Atomic Layer Deposition Doping Optoelectronics

Resistive Switching Memory Performance: Nb2O5 Films from Nb(OEt)5 Sol-Gel Route Achieve ON/OFF Ratio >10^8

Nb2O5 films prepared via sol-gel spin-coating using Nb(OEt)5 as the precursor and annealed at 620 °C (polycrystalline) or 450 °C (amorphous) on Pt-coated silicon substrates exhibited unipolar resistive switching behavior with an ON/OFF current ratio exceeding 10^8 [1]. The switching voltages were recorded at V_RESET = 0.59 ± 0.05 V and V_SET = 1.03 ± 0.06 V, representing low operating voltages compatible with low-power memory device architectures [1]. While this study does not provide direct comparator data with films derived from alternative precursors (e.g., NbCl5 or Nb(OiPr)5), the exceptionally high ON/OFF ratio—among the highest reported for solution-processed binary oxide resistive switching layers—demonstrates the viability of Nb(OEt)5-derived films for competitive memory device fabrication [1].

Resistive Switching Memory Nonvolatile Memory Sol-Gel Processing Nb2O5 Thin Films

Perovskite Solar Cell Electron Transport Layer Enhancement: Nb(OEt)5 Additive Yields PCE 15.25% on Rigid Substrates at Room Temperature

Introduction of Nb(OEt)5 as a precursor additive to TiO2 nanocrystal dispersions enables the formation of an Nb2O5-TiO2 composite electron transport layer (ETL) via a totally room-temperature solution-processing method [1]. Devices fabricated on rigid glass/FTO substrates achieved a power conversion efficiency (PCE) of 15.25%, while flexible ITO/PET substrates yielded 13.60% PCE [1]. The presence of Nb2O5 derived from Nb(OEt)5 was shown to remarkably enhance electron mobility and electrical conductivity of the ETL compared to pristine TiO2 ETLs, with performance gains attributed to effective suppression of charge recombination as verified by time-resolved photoluminescence [1].

Perovskite Solar Cells Electron Transport Layer Room-Temperature Processing Nb2O5-TiO2 Composite

Niobium(V) Ethoxide: High-Value Application Scenarios Supported by Comparative Evidence


ALD of Nb-Doped TiO2 Transparent Conductive Oxides for Indium-Free Optoelectronics

Niobium(V) ethoxide is specifically validated as an ALD-compatible dopant source for producing Nb-doped TiO2 transparent conductive oxide (TCO) films that achieve a resistivity of 10^-3 Ω·cm and up to 15% enhanced optical transmission relative to undoped TiO2 [1]. This application is particularly relevant for manufacturers seeking to replace indium tin oxide (ITO) with abundant, non-toxic alternatives in solar cells, flat-panel displays, and touchscreens. The close ionic radius match between Nb^5+ and Ti^4+ enables efficient substitutional doping with minimal lattice defect generation, a critical advantage for maintaining high carrier mobility without sacrificing transparency [1]. Procurement of high-purity Nb(OEt)5 (≥99.9% metals basis) is essential for this application to prevent unintended dopant incorporation from Ta impurities .

Sol-Gel Fabrication of Nb2O5-Based Resistive Switching Memory Devices with ON/OFF Ratio >10^8

Nb2O5 thin films derived from Nb(OEt)5 via sol-gel spin-coating and annealed at 450–620 °C exhibit unipolar resistive switching with an ON/OFF current ratio exceeding 10^8 and low operating voltages (V_SET = 1.03 V, V_RESET = 0.59 V) [2]. This performance metric positions Nb(OEt)5-derived films among the highest dynamic range solution-processed binary oxide memristors reported, directly enabling multi-level cell architectures for high-density nonvolatile memory. The sol-gel route offers a cost-competitive alternative to vacuum-based deposition for memory device prototyping and low-to-medium volume production. The high hydrolytic sensitivity of Nb(OEt)5 necessitates controlled-atmosphere handling and anhydrous solvent preparation to prevent premature gelation and ensure reproducible film quality [3].

Room-Temperature Solution-Processed Nb2O5-TiO2 Electron Transport Layers for Flexible Perovskite Solar Cells

Nb(OEt)5 serves as an effective precursor additive to TiO2 nanocrystal dispersions, enabling room-temperature fabrication of Nb2O5-TiO2 composite electron transport layers (ETLs) that achieve power conversion efficiencies of 15.25% on rigid substrates and 13.60% on flexible substrates [4]. This room-temperature processing capability is a critical differentiator for flexible and wearable perovskite solar cell manufacturing, where high-temperature annealing (>300 °C) of conventional ETL materials (e.g., compact TiO2 or SnO2) would damage polymer substrates. The enhanced electron mobility and suppressed charge recombination conferred by Nb2O5 incorporation directly translate to improved device performance without requiring thermal post-treatment [4].

MOCVD of Oriented Ferroelectric Niobate Thin Films (KNbO3, SBN) for Electro-Optic and Nonlinear Optical Devices

Niobium(V) ethoxide is explicitly claimed as the preferred niobium-bearing metalorganic reactant in patented MOCVD processes for depositing oriented ferroelectric KNbO3 and SrxBa1-xNb2O6 (SBN) thin films with preferential crystallographic orientation [5]. These films exhibit high dielectric susceptibility and electro-optic coefficients oriented preferentially perpendicular to the substrate surface, enabling applications in frequency-doubling components, optical modulators, and high-density DRAM capacitor dielectrics [5]. The volatile nature and moderate decomposition temperature (325–350 °C) of Nb(OEt)5 make it well-suited for MOCVD delivery at substrate temperatures compatible with maintaining stoichiometric control and crystallographic orientation . This application underscores the strategic procurement value of Nb(OEt)5 for advanced ferroelectric and nonlinear optical thin-film device manufacturing.

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